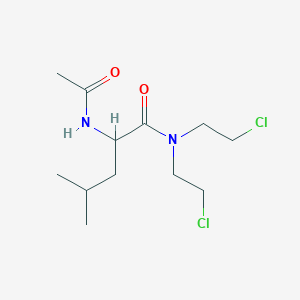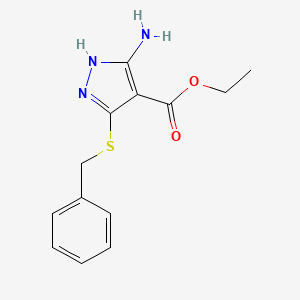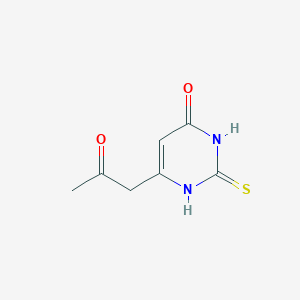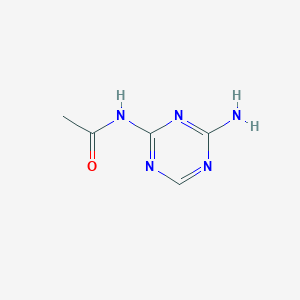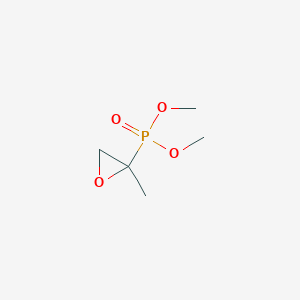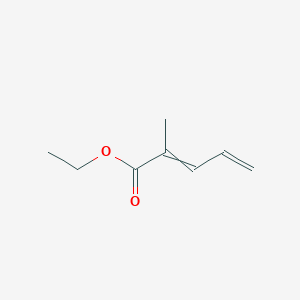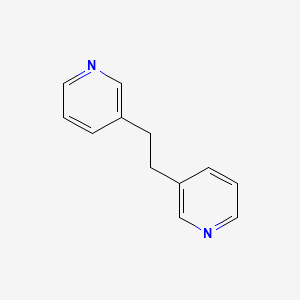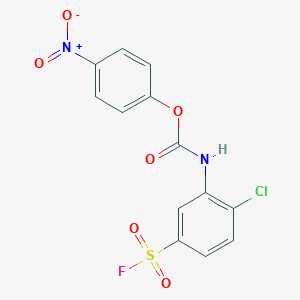
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a carbamate group, which is a functional group commonly found in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with 2-chloro-5-fluorosulfonylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the carbamate group can undergo hydrolysis.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like triethylamine and solvents like THF.
Reduction: Reagents such as hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions to break down the carbamate group.
Major Products Formed
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of the corresponding alcohol and amine.
科学研究应用
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and antioxidant activities.
作用机制
The mechanism of action of (4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
相似化合物的比较
Similar Compounds
- 2-chloro-4-fluorophenyl N-(2-chloro-5-nitrophenyl)carbamate
- 4-nitrophenyl chloroformate
- N-(4-(4-nitrophenoxycarbonylamino)hexanoic acid)
Uniqueness
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
CAS 编号 |
21975-89-3 |
|---|---|
分子式 |
C13H8ClFN2O6S |
分子量 |
374.73 g/mol |
IUPAC 名称 |
(4-nitrophenyl) N-(2-chloro-5-fluorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C13H8ClFN2O6S/c14-11-6-5-10(24(15,21)22)7-12(11)16-13(18)23-9-3-1-8(2-4-9)17(19)20/h1-7H,(H,16,18) |
InChI 键 |
YDUCZQXWYPMKBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=C(C=CC(=C2)S(=O)(=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


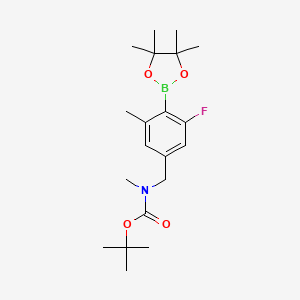
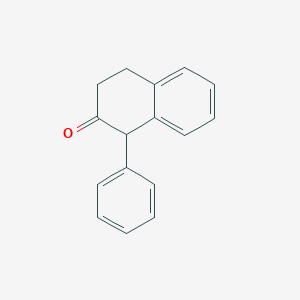
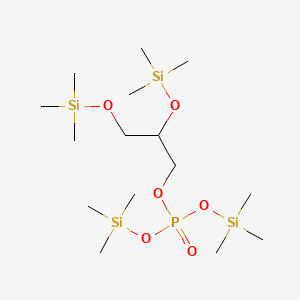
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)
![1-[(4-Nitrophenyl)sulfanylmethyl]piperidine](/img/structure/B13997099.png)
